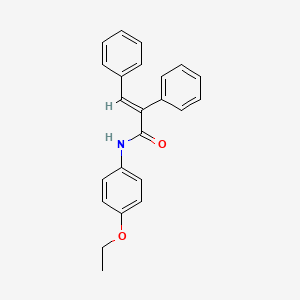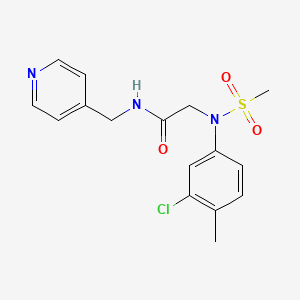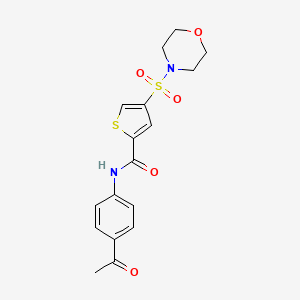![molecular formula C23H23N3O2 B5520568 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including the acylation and cyclization of specific precursors. For instance, compounds like N-(4-Methylphenyl) acetamide have been used in reactions with substituted phenylacetic acids under microwave irradiation to afford quinolone derivatives. This indicates a methodology that might be relevant for synthesizing the compound of interest, suggesting that similar synthetic routes could be applied for its preparation. Such procedures benefit from short reaction times, high yield, and easy handling, emphasizing efficiency and practicality in synthetic chemistry (Liu Chang-chu, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals critical insights into bond lengths, angles, and overall molecular conformation. For example, studies on N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate have shown that all bond lengths and angles are within normal ranges, providing a basis for understanding the molecular geometry of similar acetamide compounds. The nearly planar conformation of these molecules suggests that the compound may also exhibit a planar structure, which could influence its biological activity (Yong-hong Wen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives can be explored through their participation in various chemical reactions. For example, the reaction of acetals of N, N-dimethyl- and N-methyl-N-(β-carbethoxyethyl)acetamides with ethyl anthranilate to synthesize quinolone and quinazolone derivatives showcases the versatile reactivity of these compounds. This provides a glimpse into the potential chemical reactions that N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide might undergo (N. Marchenko et al., 1976).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and behavior in biological systems. While specific data on N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide is not readily available, insights can be drawn from related studies. For instance, the analysis of N-(2-Methylphenyl)acetamide has provided valuable information regarding its crystal structure and conformation, which can influence the physical properties of similar compounds (B. Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and interaction with biological targets, are essential for understanding the potential applications of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide. The compound's design and synthesis for antiallergic properties, as seen in related N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, indicate the significance of chemical properties in determining therapeutic potential (C. Menciu et al., 1999).
属性
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoline-3-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-7-9-17(10-8-15)20-13-26(14-22(20)25-16(2)27)23(28)19-11-18-5-3-4-6-21(18)24-12-19/h3-12,20,22H,13-14H2,1-2H3,(H,25,27)/t20-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEOQSNUJZQMSW-RBBKRZOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)


![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

